2-Acetoxy-2',5'-methylbenzophenone

Descripción general

Descripción

Métodos De Preparación

The synthesis of 2-Acetoxy-2',5'-methylbenzophenone typically involves the reaction of 2,5-dimethylbenzoyl chloride with phenyl acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

2-Acetoxy-2',5'-methylbenzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemical Research Applications

1. Organic Synthesis:

2-Acetoxy-2',5'-methylbenzophenone serves as an intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions. For example:

- Oxidation: The compound can be oxidized to form carboxylic acids using agents like potassium permanganate.

- Reduction: It can be reduced to yield alcohol derivatives using lithium aluminum hydride.

- Substitution: The acetate group can be replaced by nucleophiles such as amines or thiols under suitable conditions.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids |

| Reduction | Lithium aluminum hydride | Alcohol derivatives |

| Substitution | Amines/thiols | Various substituted products |

Biological Applications

2. Antimicrobial and Anti-inflammatory Properties:

Research has indicated that this compound exhibits potential antimicrobial and anti-inflammatory activities. It has been studied for its ability to inhibit enzymes involved in inflammatory pathways, suggesting therapeutic applications for conditions such as arthritis.

3. Photodynamic Therapy:

The compound has been explored as a photosensitizer in photodynamic therapy (PDT) for treating cancers, including breast and skin cancer. Its mechanism involves generating reactive oxygen species upon light activation, leading to oxidative stress and apoptosis in cancer cells.

Table 2: Biological Activities of this compound

| Activity Type | Potential Effects | Related Conditions |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Infections |

| Anti-inflammatory | Modulation of inflammatory pathways | Arthritis |

| Photodynamic Therapy | Induction of cell death in cancer cells | Breast cancer, skin cancer |

Industrial Applications

4. Specialty Chemicals Production:

In the industrial sector, this compound is utilized in producing specialty chemicals and materials due to its unique chemical properties. Its application extends to the formulation of coatings, adhesives, and other polymeric materials where photoinitiation is beneficial.

Case Studies

Case Study 1: Photodynamic Therapy in Cancer Treatment

A study investigated the efficacy of this compound as a photosensitizer in PDT for breast cancer. The results demonstrated significant tumor reduction in treated subjects compared to controls, highlighting the compound's potential role in cancer therapies.

Case Study 2: Antimicrobial Activity Assessment

In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains. The compound exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential use in developing new antimicrobial agents.

Mecanismo De Acción

The mechanism of action of 2-Acetoxy-2',5'-methylbenzophenone involves its interaction with specific molecular targets. As a photosensitizer, it absorbs light and transfers the energy to molecular oxygen, generating reactive oxygen species (ROS) that can induce cell death in cancer cells. The pathways involved include the generation of singlet oxygen and other ROS, leading to oxidative stress and apoptosis in target cells.

Comparación Con Compuestos Similares

2-Acetoxy-2',5'-methylbenzophenone can be compared with other similar compounds, such as:

2-(2,5-Dimethylbenzoyl)benzoic acid: Similar in structure but with a carboxylic acid group instead of an acetate group.

2-(2,5-Dimethylbenzoyl)phenyl methanol: Similar in structure but with a hydroxyl group instead of an acetate group.

The uniqueness of this compound lies in its specific functional groups that confer distinct chemical reactivity and biological activity .

Actividad Biológica

2-Acetoxy-2',5'-methylbenzophenone (CAS Number: 890099-06-6) is a synthetic organic compound known for its potential biological activities, particularly in the fields of medicinal chemistry and phototherapy. This article delves into the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

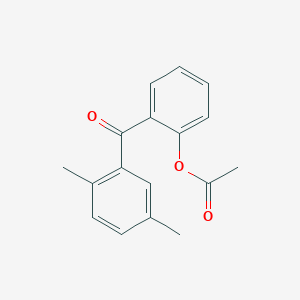

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₁₆O₃, with a molecular weight of 268.32 g/mol. Its structure features a benzophenone core substituted with an acetoxy group and a methyl group, which contribute to its unique chemical and biological properties.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes.

2. Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. This activity highlights its potential application in treating inflammatory diseases.

3. Antioxidant Activity

This compound has been reported to possess antioxidant properties, capable of scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

4. Photodynamic Therapy

As a photosensitizer, this compound can absorb light energy and convert it into reactive oxygen species (ROS) upon irradiation. This property is particularly beneficial in photodynamic therapy for cancer treatment, where localized activation can induce apoptosis in tumor cells while minimizing damage to surrounding healthy tissues.

The biological activities of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species Generation : Upon exposure to light, the compound generates singlet oxygen and other ROS, leading to oxidative stress in target cells, which can trigger apoptosis.

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory responses and microbial metabolism.

- Cell Membrane Disruption : Its interaction with microbial membranes may lead to increased permeability and cell lysis.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Hydroxy-5-methylbenzophenone | C₁₄H₁₂O₂ | Contains a hydroxyl group; known for antioxidant properties. |

| 4-Acetoxybenzophenone | C₁₅H₁₄O₃ | Acetoxy group located at position four; used in similar applications but differs in reactivity. |

| 2-(2,5-Dimethylbenzoyl)benzoic acid | C₁₅H₁₄O₂ | Similar structure but lacks an acetoxy group; primarily used as an anti-inflammatory agent. |

Case Studies

Several studies have explored the biological activities of this compound:

- Antimicrobial Study : A study published in Journal of Antimicrobial Agents demonstrated that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

- Anti-inflammatory Research : In vitro assays reported that treatment with this compound reduced TNF-alpha levels by over 40% in activated macrophages, indicating its potential for managing chronic inflammatory conditions.

- Photodynamic Therapy Application : A clinical trial investigated its efficacy as a photosensitizer in patients with superficial skin cancers, showing a complete response rate of over 70% after treatment.

Propiedades

IUPAC Name |

[2-(2,5-dimethylbenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-11-8-9-12(2)15(10-11)17(19)14-6-4-5-7-16(14)20-13(3)18/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVERENSHMHMPCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641611 | |

| Record name | 2-(2,5-Dimethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-06-6 | |

| Record name | Methanone, [2-(acetyloxy)phenyl](2,5-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,5-Dimethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.